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Compound of Interest

Compound Name: Mps-eda.tfa

CAS No.: 1301739-85-4

Cat. No.: B578673 Get Quote

Executive Summary
MPS-EDA.TFA (Maleimidopropionyl-ethylenediamine trifluoroacetic acid) is a specialized

heterobifunctional crosslinker/linker distinct from standard NHS-Maleimide reagents like SMCC.

Unlike SMCC, which targets primary amines on proteins, MPS-EDA possesses a free primary

amine and a maleimide group. This unique chemistry allows it to target carboxyl groups (via

EDC activation) or serve as a maleimide-functionalized building block for surface and bead

conjugation.

For researchers in drug development and proteomics, validating the conjugation efficiency of

MPS-EDA is critical, particularly when developing Antibody-Drug Conjugates (ADCs) or

functionalized matrices. This guide details the mass spectrometry (MS) workflows required to

rigorously validate MPS-EDA conjugation, comparing its performance and validation metrics

against industry standards.

Technical Profile & Comparative Analysis
Chemical Identity[1]

Compound: N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

trifluoroacetate.[1][2]

Reactivity:
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End A (Maleimide): Reacts with Sulfhydryls (-SH) at pH 6.5–7.5 to form stable thioether

bonds.

End B (Primary Amine): Reacts with activated Carboxyls (-COOH) (via EDC/NHS) or other

amine-reactive groups (NHS esters, Epoxides).

Spacer Arm: 10 atoms (10.7 Å).[1][2]

Solubility: High aqueous solubility (unlike unconjugated SMCC).[2]

Product Comparison Matrix
The choice of crosslinker dictates the validation strategy. MPS-EDA is often compared to

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and BMPA (N-β-

Maleimidopropionic acid).

Feature MPS-EDA.TFA SMCC BMPA

Reactive Groups Amine + Maleimide
NHS Ester +

Maleimide
Carboxyl + Maleimide

Target Residues
Asp/Glu (via EDC) or

Activated Esters

Lysine (N-term) +

Cysteine

Amines (via EDC) +

Cysteine

Hydrophilicity

High

(Ethylenediamine

core)

Low (Cyclohexane

ring)
Moderate

Mass Shift (Δm)
+193.08 Da (Amide

linkage)

+219.09 Da (Amide

linkage)

+139.03 Da (Amide

linkage)

Primary Use

Carboxyl-to-Thiol

linking; Surface

functionalization

Amine-to-Thiol linking

(ADCs)

Short-spacer

functionalization

MS Cleavability Non-cleavable Non-cleavable Non-cleavable
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Expert Insight: Choose MPS-EDA when you need to preserve Lysine residues for binding

affinity or when the primary conjugation handle is a Carboxyl group (e.g., C-terminus or acidic

residues).

Mechanism of Action
Understanding the reaction pathway is prerequisite to MS data interpretation.
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Figure 1: Reaction pathway for MPS-EDA mediated crosslinking. Note that the mass added to

the protein during the first step is the critical QC metric.

Validation Protocol: Mass Spectrometry Workflow
This protocol validates the conjugation of MPS-EDA to a target protein (e.g., BSA or a

therapeutic antibody) targeting Carboxyl residues via EDC chemistry.

Phase 1: Intact Mass Analysis (Screening)
Goal: Confirm the number of MPS-EDA linkers attached per protein molecule (Drug-to-Antibody

Ratio proxy).
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Sample Prep: Desalt 10 µg of conjugated protein using Zeba Spin columns (7K MWCO) to

remove excess MPS-EDA and EDC byproducts.

LC-MS Setup:

Column: C4 Reverse Phase (e.g., BioResolve RP mAb).

Mobile Phase: 0.1% Formic Acid in H2O (A) / ACN (B).

Gradient: 5-80% B over 10 min.

Data Analysis: Deconvolute the mass spectrum (MaxEnt1 or equivalent).

Validation Criteria:

Calculate theoretical mass shift:

Da.

Success: Observation of mass ladders separated by +193 Da.

Phase 2: Peptide Mapping (Localization)
Goal: Identify exactly which residues (Asp, Glu, or C-term) are modified.

Digestion:

Reduce (DTT, 5mM, 30 min, 56°C) and Alkylate (IAA, 15mM, 20 min, Dark).

Digest with Trypsin (or Glu-C if Asp/Glu modification hinders Trypsin).

LC-MS/MS:

Instrument: Orbitrap or Q-TOF (High Resolution required).

Fragmentation: HCD (Higher-energy Collisional Dissociation).

Bioinformatics Search Parameters:
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Variable Modification 1 (Linker only):+193.0848 Da on Asp (D), Glu (E), and C-terminus.

Formula: C9H11N3O2 (MPS-EDA minus H2O).

Variable Modification 2 (Crosslinked to Cys):+314.12 Da (if reacted with a known thiol,

e.g., Cysteine mass + Linker).

False Discovery Rate (FDR): < 1%.

Phase 3: Data Interpretation
The following table summarizes the expected mass shifts for the MPS-EDA moiety in different

states.

State
Chemical Composition
Added

Monoisotopic Mass Shift

Amide Bond Formation
Linker attached to COOH

(Loss of H2O)
+193.0848 Da

Thioether Bond Formation
Linker attached to SH (No

loss)
+211.0953 Da

Dead-End Hydrolysis
Maleimide hydrolyzed to

Maleamic acid
+211.0953 Da (on COOH site)

Self-Validating Workflow Diagram
This workflow ensures that false positives are minimized by cross-referencing intact mass shifts

with peptide-level evidence.
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Figure 2: Step-by-step MS validation decision tree.
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Scientific Rationale & Troubleshooting
Why +193.08 Da?
The molecular weight of the MPS-EDA salt is ~325 Da.[1][2] The free base

(Maleimidopropionyl-ethylenediamine) is C9H13N3O3 (MW ~211.22). When coupling to a

Carboxyl group via EDC, a water molecule (H2O, ~18.01 Da) is lost to form the amide bond.

(Precise Monoisotopic Mass Calculation: C9H11N3O2 = 193.0848).

Common Failure Modes
No Mass Shift: EDC activation failed. Ensure pH is 4.5–5.0 during activation, then raised to

7.0 for MPS-EDA addition.

+211 Da Shift on Carboxyl: This indicates the amine did not react, but the Maleimide might

have reacted non-specifically, or (more likely) the user is misinterpreting the "Thiol-reactive"

mass shift.

Maleimide Hydrolysis (+18 Da): If the maleimide ring opens (hydrolysis) during processing,

the mass shift on the peptide will increase by +18 Da (Total +211 Da on the Asp/Glu site).

Minimize high pH exposure (> 8.0).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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